N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-1,3-benzothiazole-2-carboxamide
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Overview
Description
N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-1,3-benzothiazole-2-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is notable for its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of the oxadiazole, thiophene, and benzothiazole rings in its structure contributes to its diverse chemical reactivity and biological activity.
Scientific Research Applications
Anticancer Potential
N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)benzo[d]thiazole-2-carboxamide, and its derivatives, have been extensively studied for their potential anticancer properties. For instance, a study designed and synthesized substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides. These compounds demonstrated moderate to excellent anticancer activity against various cancer cell lines including breast, lung, colon, and ovarian cancers, often showing higher activity than the reference drug etoposide (Ravinaik et al., 2021).
Synthesis Techniques
The compound's derivatives have also been synthesized through various innovative techniques. For example, copper-catalyzed intramolecular cyclization was employed to synthesize N-benzothiazol-2-yl-amides, demonstrating the compound's versatile synthetic applicability (Wang et al., 2008).
Biological Activity
Further research into benzo[b]thiophene derivatives, like the one , revealed a wide spectrum of pharmacological properties, including antibacterial, antifungal, and anti-inflammatory activities (Isloor et al., 2010). Additionally, novel Schiff bases derived from 2-aminobenzothiazole nucleus displayed promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, while also exhibiting non-cytotoxic concentrations (Palkar et al., 2017).
Angiotensin II Receptor Antagonistic Activities
Compounds containing the 1,2,4-oxadiazole ring, a key component of the molecule , have been shown to possess angiotensin II receptor antagonistic activities. These findings are significant for cardiovascular drug development (Kohara et al., 1996).
Nematocidal Activity
Moreover, the compound's derivatives have demonstrated notable nematocidal activity, offering potential applications in agricultural pest control (Liu et al., 2022).
Crystal Structure Analysis
Crystal structure analysis of related compounds has provided deeper insight into the molecular configuration and stability of these compounds, which is crucial for understanding their biological activity (Sharma et al., 2016).
Antimicrobial and Antitumor Agents
The synthesis of nitrogen heterocycles bearing the carboxamide moiety, similar to our compound of interest, has shown potential as antitumor agents, with some compounds demonstrating potent cytotoxic activities against cancer cell lines (Bakare, 2021).
Mechanism of Action
Target of Action
Compounds with a 1,2,4-oxadiazole motif have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been identified as agents for the treatment of age-related diseases , antimicrobials , and Sirtuin 2 inhibitors .
Mode of Action
It is known that 1,2,4-oxadiazole derivatives can interact with their targets through hydrogen bonding . The intramolecular hydrogen bonding between the N atom of the oxadiazole moiety and NH2 group has been revealed in similar structures .
Biochemical Pathways
These could potentially include pathways related to cancer, age-related diseases, microbial infections, and more .
Result of Action
Based on the known activities of similar 1,2,4-oxadiazole derivatives, potential effects could include the inhibition of key enzymes, modulation of receptor activity, and interference with microbial growth .
Future Directions
The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various therapeutic areas, as well as in the development of energetic materials, fluorescent dyes, OLEDs, sensors, and insecticides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-1,3-benzothiazole-2-carboxamide typically involves multiple steps, starting with the preparation of the individual heterocyclic components. One common method involves the cyclodehydration of amidoximes with carboxylic acids or their derivatives in the presence of a base such as sodium hydroxide in a dimethyl sulfoxide (DMSO) medium . This reaction is carried out at ambient temperature and allows for the formation of the 1,2,4-oxadiazole ring.
The thiophene and benzothiazole rings can be synthesized through various established methods, including the reaction of thiophene derivatives with benzothiazole precursors under suitable conditions. The final step involves the coupling of these heterocyclic units to form the target compound, often using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening of reaction conditions to maximize yield and purity. The choice of solvents, reagents, and catalysts is also critical in minimizing environmental impact and ensuring compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-1,3-benzothiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H
Properties
IUPAC Name |
N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O2S2/c22-15(17-19-10-3-1-2-4-12(10)25-17)18-11-7-8-24-13(11)16-20-14(21-23-16)9-5-6-9/h1-4,7-9H,5-6H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCWYMPFSWTMPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=C(C=CS3)NC(=O)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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